molecular formula C12H18N2 B130345 1-Benzyl-4-methylpiperazine CAS No. 62226-74-8

1-Benzyl-4-methylpiperazine

Cat. No. B130345
CAS RN: 62226-74-8
M. Wt: 190.28 g/mol
InChI Key: MLJOKPBESJWYGL-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperazine is a compound that has been identified in various contexts, including as a new designer drug and as a precursor in pharmaceutical synthesis. It is known for its psychoactive properties and has been found to possess rewarding properties in animal models, suggesting potential for human abuse . The compound has also been used in the synthesis of other chemicals, such as imatinib, which is an important drug used in the treatment of certain types of cancer .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. One approach involves the direct and scalable synthesis of a benzylpiperazine from the corresponding benzaldehyde and piperazine using continuous-flow hydrogenation, which is a protecting group-free, safe, and environmentally friendly method . Another method includes the in situ synthesis of benzyl derivatives of heterocyclic amines, which has been demonstrated to be efficient and easy to scale up . Additionally, the synthesis of a new designer benzylpiperazine, which is structurally related to 1-Benzyl-4-methylpiperazine, was confirmed by synthesizing possible isomers from commercially available starting materials and using two-dimensional NMR correlations .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a new designer benzylpiperazine was determined using gas chromatography-mass spectroscopy (GC-MS), product ion spectroscopy (GC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy . X-ray crystallographic studies have also been conducted on related compounds to determine their crystal structures and conformations .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions. For example, a novel 1-benzylpiperazin-2-one nitrone has been synthesized and shown to readily undergo [3+2] cycloadditions with alkynes and alkenes to give Δ4-isoxazolines and isoxazolidines, respectively . These products can then be reductively opened to 3-substituted piperazin-2-ones and 1,3-amino alcohols, demonstrating the versatility of benzylpiperazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are of significant interest due to their pharmacological potential. The binding characteristics of these compounds to proteins such as bovine serum albumin (BSA) have been investigated using fluorescence spectroscopy, circular dichroism, and Raman spectroscopic analysis . Quantitative structure-activity relationships have been studied to understand the factors influencing their biological activities, such as cerebral vasodilating activity and antiulcer activity . These studies provide insights into the electron density effects on the benzylic nitrogen atom and the impact of substituents on the benzyl moiety on the interaction with biological targets.

Scientific Research Applications

Synthesis and Chemical Applications

1-Benzyl-4-methylpiperazine serves as a key synthetic intermediate in various chemical syntheses. For instance, it's employed in the production of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor for the drug Imatinib, using an efficient in situ synthesis process (Koroleva et al., 2012). This process is scalable and yields high purity derivatives, highlighting its practicality for pharmaceutical applications.

Role in Mass Spectrometry

In the realm of mass spectrometry, 1-Benzyl-4-methylpiperazine has been studied for its fragmentation behavior. In particular, its protonated form tends to cleave amide bonds, leading to the formation of benzoyl cation and a neutral amine. This process involves intriguing dynamics like the loss of benzaldehyde through hydride transfer reactions, providing insights into the structural behavior of these compounds under ionized conditions (Chai et al., 2017).

Asymmetric Synthesis

The compound is also utilized in asymmetric synthesis processes. For instance, 1-Benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine was prepared through a multi-step process involving reactions like Wollf-Kishner-HuangMinlon and Vilsmeier-Haack, demonstrating the compound's versatility in complex organic synthesis (Xi-quan, 2009).

Applications in NMR Spectroscopy

In NMR spectroscopy, derivatives of 1-Benzyl-4-methylpiperazine, such as (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones, have been investigated as chiral solvating agents for N-acylamino acid esters. These compounds aid in the determination of the enantiomer composition of complex molecules, showcasing the compound's utility in analytical chemistry (Malavašič et al., 2008).

Pharmaceutical Synthesis

Furthermore, 1-Benzyl-4-methylpiperazine is involved in the synthesis of pharmaceuticals. For instance, it's a part of the process for creating carboxylic acid amides containing an N-methylpiperazine fragment, which are used in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).

Safety And Hazards

1-Benzyl-4-methylpiperazine should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge . Good ventilation should be ensured at the workplace .

properties

IUPAC Name

1-benzyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOKPBESJWYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354100
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methylpiperazine

CAS RN

62226-74-8
Record name Methylbenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
Y Chai, Y Shao, L Wang, L Wang - Journal of Mass …, 2017 - Wiley Online Library
… By comparing the fragmentations of protonated 1-benzyl-4-methylpiperazine and protonated 1-benzoyl-4-methylpiperazine and the energetics of their hydride transfer reactions, this …
C Kuleya, S Hall, L Gautam, MD Cole - Analytical Methods, 2014 - pubs.rsc.org
This study presents a method for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. The method is based on simple solvent …
Number of citations: 12 pubs.rsc.org
HZ Msimanga, GP Everhart - Spectroscopy Letters, 2012 - Taylor & Francis
… /z = 190 for 1-benzyl-4-methylpiperazine. It is possible that 1-benzyl-4-methylpiperazine was … 00-7, and its IUPAC name is 1-benzyl-4-methylpiperazine, the same name that we obtained …
Number of citations: 3 www.tandfonline.com
A Welz, M Koba - Acta Pharmaceutica, 2020 - hrcak.srce.hr
Piperazine derivatives are a group of compounds with a psychostimulant effect. They are an alternative to illegal drugs. They are being searched for recreational use due to their …
Number of citations: 14 hrcak.srce.hr
EIB EIB, HNT HNT - emcdda.europa.eu
1-Benzylpiperazine (BZP; see Molecular structure 1) is one of a small group of benzyl-substituted piperazines, but a much larger group comprises the phenylpiperazines (see Tables 1 …
Number of citations: 0 www.emcdda.europa.eu
C Kuleya, MD Cole - … Techniques in the Forensic Analysis of …, 2018 - books.google.com
Benzyl and phenylpiperazines are classes of compounds that offer the user similar effects to those sought from amphetamines and ring-substituted amphetamines, reportedly without …
Number of citations: 3 books.google.com
H Jiang, N Newcombe, P Sutton, QH Lin… - Australian Journal of …, 1993 - CSIRO Publishing
… The appropriate precursor for the preparation of this asymmetrical analogue was 1-benzyl-4-methylpiperazine-2,5-dione (13). There have been reports for synthesizing such …
Number of citations: 15 www.publish.csiro.au
P Chaudhary, R Kumar, AK Verma, D Singh… - Bioorganic & medicinal …, 2006 - Elsevier
… sodium borohydride in refluxing THF replaced the benzotriazole group with hydrogen to give 1,4-dimethylpiperazine 3a, 1-phenyl-4- methylpiperazine 3b, 1-benzyl-4- methylpiperazine …
Number of citations: 234 www.sciencedirect.com
J Dietrich, C Hulme, LH Hurley - Bioorganic & medicinal chemistry, 2010 - Elsevier
… 4, 5, and 10 utilized the 1-benzyl-4-methylpiperazine from the right side of Gleevec®, they … B-Raf or p38α comes from the 1-benzyl-4-methylpiperazine moiety that binds in the allosteric …
Number of citations: 173 www.sciencedirect.com
H HARADA, T MORIE, Y HIROKAWA… - Chemical and …, 1995 - jstage.jst.go.jp
… methyl]-1-benzyl-4-methylpiperazine (57%) by mediumpressure column chromatography on silica gel. The structure of each product was confirmed on the basis of the MS and 1H-NMR …
Number of citations: 19 www.jstage.jst.go.jp

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